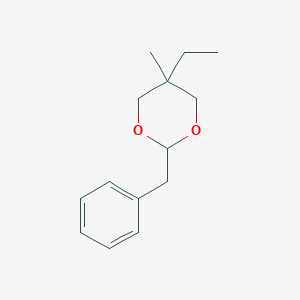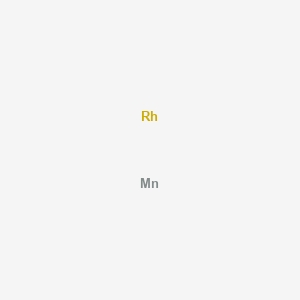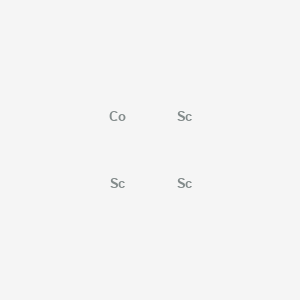
Cobalt;scandium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt and scandium are transition metals with unique properties that make their compounds of significant interest in various fields. Cobalt is known for its ferromagnetic properties, high thermostability, and multivalent nature, while scandium is valued for its light weight and high melting point. The combination of these two metals can result in compounds with unique physical and chemical properties, making them useful in a variety of applications.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of cobalt-scandium compounds typically involves the use of high-temperature solid-state reactions. One common method is the co-precipitation of cobalt and scandium salts, followed by calcination at high temperatures to form the desired compound. For example, cobalt and scandium nitrates can be co-precipitated using a base such as ammonium hydroxide, and the resulting hydroxides can be calcined at temperatures above 700°C to form cobalt-scandium oxides .
Industrial Production Methods: Industrial production of cobalt-scandium compounds often involves the extraction of scandium from lateritic nickel-cobalt ores. The ores are subjected to high-pressure acid leaching, followed by solvent extraction and precipitation to isolate scandium. The isolated scandium can then be combined with cobalt through various chemical processes to form the desired compound .
化学反应分析
Types of Reactions: Cobalt-scandium compounds can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, cobalt-scandium oxides can be reduced using hydrogen gas at high temperatures to form metallic cobalt and scandium. Additionally, these compounds can participate in substitution reactions where ligands in the coordination sphere of cobalt or scandium are replaced by other ligands .
Common Reagents and Conditions: Common reagents used in the reactions of cobalt-scandium compounds include hydrogen gas for reduction reactions, oxygen or air for oxidation reactions, and various ligands such as ammonia or ethylenediamine for substitution reactions. The reaction conditions typically involve high temperatures and pressures to facilitate the desired transformations .
Major Products: The major products formed from the reactions of cobalt-scandium compounds depend on the specific reaction conditions and reagents used. For example, the reduction of cobalt-scandium oxides with hydrogen gas can produce metallic cobalt and scandium, while oxidation reactions can yield higher oxides of cobalt and scandium .
科学研究应用
Cobalt-scandium compounds have a wide range of scientific research applications due to their unique properties. In chemistry, these compounds are used as catalysts in various reactions, including hydrogenation and oxidation reactions. In biology, cobalt-scandium compounds are studied for their potential use in medical imaging and drug delivery systems. In medicine, these compounds are being explored for their anticancer properties, particularly in the development of cobalt-based anticancer agents . In industry, cobalt-scandium compounds are used in the production of high-strength alloys and as components in solid oxide fuel cells .
作用机制
The mechanism of action of cobalt-scandium compounds varies depending on their specific application. In catalysis, the compounds act by providing active sites for the adsorption and transformation of reactants. In medical applications, cobalt-scandium compounds can interact with biological molecules through coordination chemistry, leading to the inhibition of specific enzymes or the induction of apoptosis in cancer cells. The molecular targets and pathways involved in these processes are often studied using techniques such as X-ray crystallography and molecular modeling .
相似化合物的比较
Cobalt-scandium compounds can be compared with other transition metal compounds, such as those containing iron, nickel, or titanium. Compared to iron compounds, cobalt-scandium compounds often exhibit higher thermal stability and magnetic properties. Compared to nickel compounds, cobalt-scandium compounds may offer unique catalytic properties due to the presence of scandium. Compared to titanium compounds, cobalt-scandium compounds can provide different electronic and structural properties, making them suitable for specific applications .
List of Similar Compounds:- Iron-cobalt compounds
- Nickel-cobalt compounds
- Titanium-cobalt compounds
- Manganese-cobalt compounds
属性
CAS 编号 |
12017-10-6 |
|---|---|
分子式 |
CoSc3 |
分子量 |
193.80092 g/mol |
IUPAC 名称 |
cobalt;scandium |
InChI |
InChI=1S/Co.3Sc |
InChI 键 |
IEHPKAIYCQERES-UHFFFAOYSA-N |
规范 SMILES |
[Sc].[Sc].[Sc].[Co] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(4-Methylpiperidin-1-yl)-3-(pyrrolidine-1-carbonyl)phenyl]-3-(4-propan-2-ylphenyl)urea](/img/structure/B14728093.png)
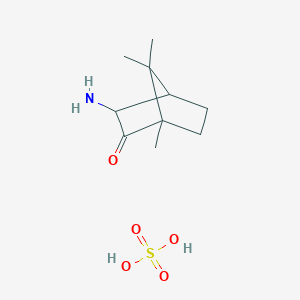
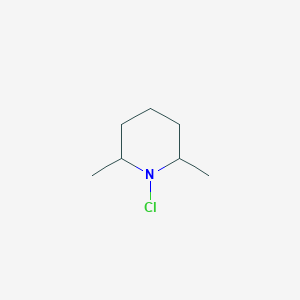
![Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B14728114.png)
![2-Methoxy-4-[1-(methylamino)-2-phenylethyl]phenol](/img/structure/B14728117.png)
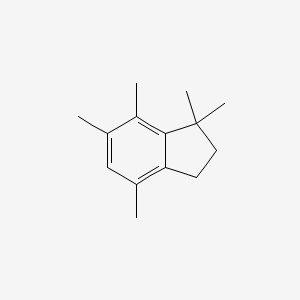
![3-(Ethoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14728122.png)
![3-(3,5-Dimethoxyphenyl)-2-{4-[(4-{3-[(3-methoxypropyl)amino]-3-oxopropyl}-3-methyl-1-phenyl-1H-pyrazol-5-yl)oxy]phenyl}-N,N-dimethylprop-2-enamide](/img/structure/B14728137.png)
![4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine](/img/structure/B14728149.png)
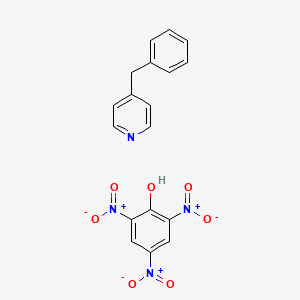
![(4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-methylbenzenesulfonate](/img/structure/B14728166.png)

